2-(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol
Description
2-(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol is a fluorinated biphenyl derivative featuring a hydroxylated ethyl chain at the ortho position of one benzene ring and difluoro substitution at the 3' and 5' positions of the adjacent ring. This compound is synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form the biphenyl core, followed by functionalization to introduce the ethanol moiety .
Properties
Molecular Formula |
C14H12F2O |
|---|---|
Molecular Weight |
234.24 g/mol |
IUPAC Name |
2-[2-(3,5-difluorophenyl)phenyl]ethanol |
InChI |
InChI=1S/C14H12F2O/c15-12-7-11(8-13(16)9-12)14-4-2-1-3-10(14)5-6-17/h1-4,7-9,17H,5-6H2 |
InChI Key |
BTUZVEBZMLYTHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)ethanol typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl structure.
Reduction: The final step involves the reduction of the intermediate compound to introduce the ethanol group.
Industrial Production Methods
Industrial production of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)ethanol may involve large-scale application of the above synthetic routes with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Reduction: The compound can undergo further reduction to form the corresponding alkane using strong reducing agents.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Amines, ethers, thioethers
Scientific Research Applications
2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)ethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity . The ethanol group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorination Patterns and Substituent Effects
Table 1: Key Structural and Physical Properties
Notes:
- LogP: Fluorine substitution increases lipophilicity, enhancing membrane permeability. The ethanol group reduces LogP compared to purely aromatic analogs.
- Synthesis : All compounds rely on cross-coupling (e.g., Suzuki) for biphenyl formation, but post-functionalization (e.g., oxidation, nucleophilic substitution) varies .
Reactivity and Functional Group Influence
- Hydroxyl Group: The ethanol moiety in 2-(3',5'-difluoro-biphenyl)ethanol enables hydrogen bonding, improving solubility in polar solvents compared to non-hydroxylated analogs like DFBPE (1-(3',4'-difluoro-biphenyl)ethanone) .
- Fluorine Position: 3',5'-Difluoro substitution creates a symmetrical electron-withdrawing effect, stabilizing the biphenyl system and directing electrophilic substitution to the para positions . In contrast, 2',4'-difluoro substitution (as in the methanol analog) introduces steric hindrance near the hydroxyl group, affecting reactivity .
Biological Activity
2-(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H11F2O
- Molecular Weight : 234.23 g/mol
- CAS Number : 88891-55-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act on specific receptors or enzymes involved in cellular signaling pathways.
Key Mechanisms:
- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Antimicrobial Effects : Initial evaluations indicate that it may have antimicrobial activity against certain bacterial strains.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) was determined for several bacterial strains.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses moderate antibacterial properties, particularly against Gram-positive bacteria.
Case Studies
-
Study on Antioxidant Properties :
A study published in Frontiers in Chemistry demonstrated that derivatives of biphenyl compounds exhibit significant antioxidant activity. The study utilized various assays to measure the free radical scavenging ability of the compound, showing promising results in reducing reactive oxygen species (ROS) levels in vitro . -
Evaluation of Antimicrobial Efficacy :
Another investigation focused on the antimicrobial effects of several biphenyl derivatives, including this compound. This study found that the compound showed substantial activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
